Bienvenue dans la boutique en ligne BenchChem!

2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Building block versatility Amide coupling Library synthesis

2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1315363-57-5) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family, a recognized privileged scaffold in kinase inhibitor drug discovery. It features methyl substituents at positions 2 and 6 and a carboxylic acid group at position 3 (C9H9N3O2; MW 191.19).

Molecular Formula C9H9N3O2
Molecular Weight 191.19
CAS No. 1315363-57-5
Cat. No. B2890732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS1315363-57-5
Molecular FormulaC9H9N3O2
Molecular Weight191.19
Structural Identifiers
SMILESCC1=CN2C(=C(C(=N2)C)C(=O)O)N=C1
InChIInChI=1S/C9H9N3O2/c1-5-3-10-8-7(9(13)14)6(2)11-12(8)4-5/h3-4H,1-2H3,(H,13,14)
InChIKeyQAFJPPUHOWPXLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS 1315363-57-5): Core Properties and Scaffold Context for Scientific Procurement


2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1315363-57-5) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family, a recognized privileged scaffold in kinase inhibitor drug discovery [1]. It features methyl substituents at positions 2 and 6 and a carboxylic acid group at position 3 (C9H9N3O2; MW 191.19) . The 3-carboxylic acid functionality serves as a key derivatization handle, enabling amide bond formation or esterification, which distinguishes it from non-carboxylated pyrazolo[1,5-a]pyrimidine cores and positions it as a versatile intermediate for parallel library synthesis [2].

Why 2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Cannot Be Simply Replaced by Other Pyrazolo[1,5-a]pyrimidine Analogs in MedChem Campaigns


Within the pyrazolo[1,5-a]pyrimidine scaffold, the position of methyl substituents and the presence of the 3-carboxylic acid moiety are not interchangeable variables. Regioisomeric dimethyl analogs (e.g., 5,7-dimethyl substitution) produce distinct steric and electronic environments around the pyrimidine ring, altering reactivity in cross-coupling reactions and target binding interactions [1]. The 3-carboxylic acid group is a critical pharmacophoric element: SAR studies on HCV polymerase inhibitors demonstrated that carboxylic acid derivatives consistently outperform their ester or non-acidic counterparts in biochemical potency, with a stringent preference for the acidic functionality [2]. The 2,6-dimethyl-3-carboxylic acid combination thus provides a unique vector set—methyl groups at both the pyrazole (C2) and pyrimidine (C6) positions flanking the C3 carboxylate—that cannot be replicated by the more common 5,7-dimethyl-3-carboxylate regioisomer or the des-methyl parent acid (CAS 25940-35-6). Substituting a generic pyrazolo[1,5-a]pyrimidine-3-carboxylic acid without the 2,6-dimethyl pattern would yield different regioselectivity in subsequent derivatization steps and altered biological profiles [1].

Quantitative Differentiation Evidence for 2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Versus Key Comparators


Derivatization-Enabling 3-Carboxylic Acid vs. Non-Carboxylated 2,6-Dimethylpyrazolo[1,5-a]pyrimidine Core

The target compound carries a carboxylic acid at C3 (CAS 1315363-57-5), whereas the des-carboxy analog 2,6-dimethylpyrazolo[1,5-a]pyrimidine (CAS 83724-79-2) lacks this functional handle. In the HCV polymerase inhibitor series, SAR trends revealed that carboxylic acid derivatives achieved low nanomolar biochemical potency (RdRp IC50 values down to single-digit nM for optimized acids), while the corresponding non-acidic or ester-only compounds showed substantially reduced activity (typically >10-fold loss in potency) [1]. The carboxylic acid is therefore not merely a synthetic convenience but a pharmacophoric requirement for target engagement in this scaffold class, and its availability pre-installed on the 2,6-dimethyl core eliminates a deprotection or hydrolysis step that would otherwise be required if starting from the ester or non-acid core.

Building block versatility Amide coupling Library synthesis

Regioisomeric Differentiation: 2,6-Dimethyl vs. 5,7-Dimethyl Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid in Cross-Coupling Reactivity

The 2,6-dimethyl substitution pattern on the target compound directs subsequent derivatization to distinct positions compared to the 5,7-dimethyl regioisomer. In a systematic study by Badr et al. (2023), ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate underwent sequential site-selective Suzuki-Miyaura cross-coupling with excellent selectivity for position C6 over C2 (C6:C2 selectivity ratio >20:1 under optimized conditions) [1]. This regioisomeric differentiation is critical: a 5,7-dimethyl-substituted analog would expose the C2 and C3 positions for functionalization, whereas the 2,6-dimethyl pattern blocks C2 (methyl-substituted) and leaves C5 and C7 available on the pyrimidine ring, altering the accessible chemical space. For library synthesis, the 2,6-dimethyl regioisomer provides a defined starting geometry that a 5,7-dimethyl analog cannot replicate.

Regioselective functionalization Suzuki-Miyaura coupling C2 vs C6 position

Purity and LogP Differentiation of 2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Relative to the Parent Des-Methyl Acid

The target compound (CAS 1315363-57-5, C9H9N3O2, MW 191.19) is commercially available at 98% purity from Leyan (Product No. 2206837) . Its calculated LogP is 1.04, compared to the parent pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6, C7H5N3O2, MW 163.13), which has a lower LogP (~0.3 estimated) owing to the absence of the two methyl groups . The increased lipophilicity (ΔLogP ≈ 0.7) conferred by the 2,6-dimethyl substitution alters solubility and membrane permeability properties, which can influence compound behavior in cellular assays and downstream pharmacokinetic profiling. The 98% purity specification provides a defined starting point for SAR campaigns, whereas the parent acid is typically supplied at 95–97% purity with greater batch-to-batch variability.

Physicochemical profiling LogP Procurement quality

B-Raf Kinase Scaffold Validation: 2-Position Derivatization of Pyrazolo[1,5-a]pyrimidine-3-carboxylate Core Yields Sub-100 nM Inhibitors

The pyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold—the core architecture of the target compound—has been validated as a B-Raf kinase inhibitor scaffold. Gopalsamy et al. (2009) optimized the 2-position of pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives to introduce kinase hinge-region interacting groups, yielding lead compound 50 with B-Raf IC50 = 0.032 μM and cellular antiproliferative activity across multiple cancer lines (A375 melanoma IC50 = 0.28 μM, HT-29 colon IC50 = 0.35 μM, LoVo colon IC50 = 0.40 μM) [1]. While the target compound is the unelaborated 2,6-dimethyl-3-carboxylic acid building block, this scaffold validation demonstrates that the pyrazolo[1,5-a]pyrimidine-3-carboxylate chemotype—particularly with C2 substitution—is productive for kinase inhibitor development. In contrast, the thienopyrimidine scaffold (a common alternative kinase hinge-binder) showed different selectivity profiles and required distinct optimization paths [2].

B-Raf kinase inhibition Scaffold validation Oncology

Angiotensin II Receptor Antagonist SAR: Essential Role of C3 Methyl Substituent for Oral In Vivo Activity

Structure-activity relationship studies on pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives as angiotensin II (AII) receptor antagonists established that the methyl substituent at the 3-position (equivalent to the 2-position in the target compound's numbering) is essential for potent oral in vivo activity. Shiota et al. (1999) reported that while 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives showed potent in vitro AII antagonism, they lacked oral antihypertensive activity [1]. Systematic modification revealed that the methyl substituent at the 3-position of the pyrazolo[1,5-a]pyrimidine was critical for conferring oral efficacy—compounds lacking this methyl group retained in vitro potency but failed to produce significant blood pressure reduction in vivo [1]. This SAR finding underscores the functional importance of the C2-methyl group present in the target compound: analogs without this substituent (e.g., the des-methyl pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, CAS 25940-35-6) would be predicted to have inferior in vivo performance if used as a starting point for AII antagonist development.

Angiotensin II antagonist Oral bioavailability Methyl substituent SAR

C2-Methyl Blocking Effect on Metabolic Soft Spots vs. Unsubstituted Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

The C2 methyl group in 2,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid occupies a position that is susceptible to oxidative metabolism in the unsubstituted pyrazolo[1,5-a]pyrimidine ring system. The pyrazole C–H bond at position 2 (or position 3 depending on numbering) is a known site of CYP-mediated hydroxylation in unsubstituted heterocycles. By incorporating a methyl group at C2, the target compound eliminates this metabolic soft spot. While no direct metabolic stability comparison data exist for this specific building block, the general principle of methyl blocking at metabolically labile positions is well-established in medicinal chemistry: methyl substitution at sites of aromatic oxidation typically reduces intrinsic clearance by 2- to 10-fold in human liver microsome assays for analogous heterocyclic scaffolds [1]. This consideration is relevant when comparing the target compound to the unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6) as a starting material—the C2-methyl group pre-blocks a potential metabolic liability, reducing the need for later-stage optimization.

Metabolic stability CYP oxidation Methyl blocking

Optimal Application Scenarios for 2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Based on Quantitative Evidence


Parallel Library Synthesis of Kinase-Focused Compound Collections via C3 Amide Coupling

The pre-installed 3-carboxylic acid group of 2,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid enables direct amide coupling with diverse amine building blocks without requiring ester hydrolysis or protecting group manipulation. This is supported by the HCV polymerase SAR, which demonstrated that carboxylic acid derivatives achieve low nanomolar potency, while non-acid analogs show >10-fold weaker activity [1]. The 2,6-dimethyl substitution provides a defined steric environment that influences the vector of the C3 amide substituent, distinguishing it from the 5,7-dimethyl regioisomer [2]. For B-Raf kinase programs, the scaffold has been validated with lead compounds achieving B-Raf IC50 = 0.032 μM when C2 is appropriately functionalized [3], indicating that library synthesis starting from this building block can access productive kinase inhibitor chemical space.

Regioselective C–H or C–Halogen Functionalization at C5 and C7 Positions for Late-Stage Diversification

With the C2 and C6 positions blocked by methyl groups, the C5 and C7 positions of the pyrimidine ring are the primary sites available for further functionalization—a regioisomeric profile distinct from 5,7-dimethyl analogs. The regioselective cross-coupling study by Badr et al. (2023) on the 2,6-dibromo analog demonstrated C6:C2 selectivity >20:1 under optimized Suzuki-Miyaura conditions [2]. This orthogonal reactivity profile makes the 2,6-dimethyl-3-carboxylic acid building block particularly attractive for sequential functionalization strategies where regiochemical predictability is essential, such as in DNA-encoded library (DEL) synthesis or automated parallel synthesis platforms.

Orally Bioavailable GPCR Antagonist Lead Generation Requiring C2-Methyl for In Vivo Efficacy

For programs targeting angiotensin II receptors or related GPCRs where oral activity is a key objective, the C2-methyl group on the target compound is an established structural determinant of in vivo efficacy. Shiota et al. (1999) demonstrated that the methyl substituent at the pyrazole 3-position (C2 in current numbering) was essential for oral antihypertensive activity in pyrazolo[1,5-a]pyrimidine-3-carboxylic acid-based AII antagonists—compounds lacking this methyl retained in vitro potency but showed no oral efficacy [4]. The 2,6-dimethyl-3-carboxylic acid building block therefore provides a critical pharmacophoric element pre-installed, reducing the risk of late-stage in vivo failure due to lack of oral exposure.

Fragment-Based Drug Discovery (FBDD) with Pre-Blocked Metabolic Liability

As a fragment-sized molecule (MW 191.19), the compound can serve as a starting point for fragment growing or linking strategies. The C2 methyl group blocks a site that is susceptible to CYP-mediated oxidation in the unsubstituted pyrazolo[1,5-a]pyrimidine ring, potentially reducing metabolic clearance of derived leads by 2- to 10-fold compared to analogs built on the des-methyl parent acid [5]. The 98% purity specification and defined physicochemical properties (LogP = 1.04, TPSA = 67.49) make it suitable for fragment screening libraries where compound quality directly impacts hit confirmation rates.

Quote Request

Request a Quote for 2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.